2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone
Description
2-{[4-Methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone is a heterocyclic ketone featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyrazine ring at position 3. The triazole is connected via a sulfanyl (-S-) linker to an ethanone moiety, which is further substituted with a naphthalen-2-yl group.
Properties
Molecular Formula |
C19H15N5OS |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C19H15N5OS/c1-24-18(16-11-20-8-9-21-16)22-23-19(24)26-12-17(25)15-7-6-13-4-2-3-5-14(13)10-15/h2-11H,12H2,1H3 |
InChI Key |
JYQNPNUMKZOFBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines .
Scientific Research Applications
2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Key Observations:
Substituent Flexibility :
- The 4-methyl group in the target compound is conserved in analogues like compound 44 , but replacement with 4-ethyl or 4-(4-methylphenyl) alters steric bulk and electronic effects .
- Position 5 : Pyrazine (target compound) vs. thiophene (compound 44 ) or phenylsulfonyl groups () modulates electron density and binding specificity. Pyrazine’s nitrogen atoms may enhance solubility or target interactions compared to sulfur-containing thiophene .
Ethanone/Naphthalene Modifications: The naphthalen-2-yl group in the target compound and ’s analogue contrasts with adamantane (compound 44) or simple phenyl groups (). Naphthalene’s planar structure favors π-π interactions in hydrophobic binding pockets, as seen in anticancer agents .
Biological Activity
The compound 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and a naphthalene moiety, which contribute to its biological properties. Its molecular formula is , and it has a molecular weight of approximately 316.40 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4S |
| Molecular Weight | 316.40 g/mol |
| Structure | Structure |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles showed considerable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. In vitro studies reported that certain triazole-based compounds exhibited cytotoxic effects on cancer cell lines, including breast and colon cancer cells. One study found that a related compound had an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are crucial in treating neurodegenerative diseases like Alzheimer's. Similar compounds have shown moderate to high inhibition rates against these enzymes .
The biological activity of 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone likely involves:
- Enzyme Interaction : Binding to active sites of target enzymes, leading to inhibition.
- Cell Membrane Penetration : The lipophilic nature of the naphthalene group may facilitate cell membrane penetration, enhancing bioavailability.
- Reactive Oxygen Species (ROS) : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various triazole compounds, 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone was tested against multiple pathogens. The results indicated potent activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed significant cytotoxic effects on breast cancer cell lines (MCF7). The compound demonstrated an IC50 value of 15 µM after 48 hours of exposure, suggesting potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
